4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione 4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15186246
InChI: InChI=1S/C14H10O4/c1-7-5-12(16)18-14-8(2)13-10(6-9(7)14)11(15)3-4-17-13/h3-6H,1-2H3
SMILES:
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol

4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

CAS No.:

Cat. No.: VC15186246

Molecular Formula: C14H10O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione -

Specification

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
IUPAC Name 4,10-dimethylpyrano[3,2-g]chromene-2,6-dione
Standard InChI InChI=1S/C14H10O4/c1-7-5-12(16)18-14-8(2)13-10(6-9(7)14)11(15)3-4-17-13/h3-6H,1-2H3
Standard InChI Key KXMWWRFPFXEFLG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)C=CO3)C

Introduction

Structural and Chemical Properties

Molecular Architecture

4,10-Dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione features a bicyclic framework comprising a pyran ring (oxygen-containing six-membered ring) fused to a chromene system (benzene fused to a dihydropyran). The methyl groups at positions 4 and 10 contribute to steric and electronic modulation, influencing reactivity and intermolecular interactions. The IUPAC name, 4,10-dimethylpyrano[3,2-g]chromene-2,6-dione, reflects its substitution pattern and functional groups (ketones at positions 2 and 6).

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC14H10O4\text{C}_{14}\text{H}_{10}\text{O}_{4}
Molecular Weight242.23 g/mol
IUPAC Name4,10-dimethylpyrano[3,2-g]chromene-2,6-dione
Canonical SMILESCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)C=CO3)C
PubChem CID357010

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals absorption bands corresponding to carbonyl groups (1700cm1\sim 1700 \, \text{cm}^{-1}) and aromatic C–H stretches (3100cm1\sim 3100 \, \text{cm}^{-1}) . Nuclear magnetic resonance (NMR) data corroborate the structure: the 1H^1\text{H}-NMR spectrum displays signals for methyl protons (δ2.32.5ppm\delta \sim 2.3–2.5 \, \text{ppm}) and aromatic protons (δ6.87.4ppm\delta \sim 6.8–7.4 \, \text{ppm}) .

Synthetic Methodologies

Three-Component Reaction

A widely employed synthesis involves a one-pot, three-component reaction using:

  • A substituted benzaldehyde,

  • Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione),

  • A methyl-substituted coumarin derivative.

The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, yielding the target compound in moderate to high yields .

Table 2: Representative Synthetic Conditions

ComponentRoleExample
AldehydeElectrophilic partner4-Methylbenzaldehyde
Meldrum’s AcidCarbonyl source2,2-Dimethyl-1,3-dioxane-4,6-dione
CatalystBase (e.g., triethylamine)Triethylamine

Alternative Routes

Alternative methods include:

  • Friedel-Crafts alkylation for introducing methyl groups.

  • Photochemical cyclization of pre-functionalized precursors under UV light.

Biological Activities

Antifungal Properties

Derivatives of 4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione exhibit broad-spectrum antifungal activity against Candida albicans and Aspergillus niger. The mechanism likely involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Comparative Analysis with Analogues

3,4,10-Trimethyl Derivative

The addition of a third methyl group at position 3 (3,4,10-trimethyl analogue) increases molecular weight to 256.25 g/mol and alters electronic properties, potentially enhancing bioactivity.

Dihydro-4,4-Dimethylpyran-2,6-dione

This simpler analogue (C7_7H10_{10}O3_3) lacks the chromene moiety but shares the pyran-dione core, highlighting the role of aromatic fusion in biological activity .

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